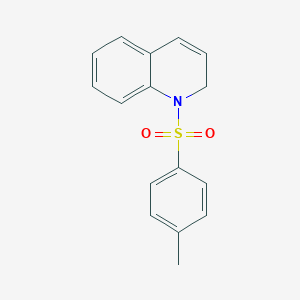
Tris(dimethylamino)chlorosilane
Descripción general
Descripción
Tris(dimethylamino)chlorosilane is a chemical compound with the molecular formula ClSi(N(CH3)2)3 . It is used in various applications, including as a non-aqueous solubility agent in solar energy and water treatment applications .
Molecular Structure Analysis
The molecular structure of Tris(dimethylamino)chlorosilane has been studied using techniques such as NMR spectroscopy and X-ray crystallography . The compound has a molecular weight of 195.77 .
Physical And Chemical Properties Analysis
Tris(dimethylamino)chlorosilane is a colorless liquid . It has a boiling point of 78 °C at 14 Torr, a melting point of -90 °C, and a density of 0.973 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Organic Synthesis
Tris(dimethylamino)chlorosilane is used in organic synthesis as a silylating agent . It can be used to protect reactive functional groups in organic molecules during chemical reactions .
Solar Energy Applications
This compound is used in solar energy applications . It is used in the production of solar cells, where it plays a crucial role in the deposition of thin films .
Water Treatment
Tris(dimethylamino)chlorosilane is used in water treatment processes . It is used in the production of nanoparticles that are used in water purification systems .
Semiconductor Industry
In the semiconductor industry, Tris(dimethylamino)chlorosilane is used in the production of high-purity silicon . This silicon is used in the manufacture of semiconductors, which are essential components of electronic devices .
Chemical Vapor Deposition (CVD)
Tris(dimethylamino)chlorosilane is used in chemical vapor deposition (CVD), a process used to produce high-quality, high-performance, solid materials . The compound is used as a precursor in CVD to deposit silicon-containing films .
Production of Silicon Nanoparticles
Tris(dimethylamino)chlorosilane is used in the production of silicon nanoparticles . These nanoparticles have applications in various fields, including electronics, photonics, and biomedicine .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tris(dimethylamino)chlorosilane is a chemical compound used primarily in organic synthesis as a chlorosilane reagent and catalyst . Its primary targets are organic compounds that require modification or synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically by donating its chlorosilane group to the target molecule . This can result in changes to the target molecule’s structure and properties .
Biochemical Pathways
Its use in the synthesis of various organic compounds suggests that it could indirectly influence a wide range of biochemical pathways through the products it helps create .
Result of Action
The primary result of Tris(dimethylamino)chlorosilane’s action is the successful synthesis or modification of target organic compounds . The specific molecular and cellular effects depend on the nature of the target compound and the intended outcome of the synthesis .
Action Environment
The action, efficacy, and stability of Tris(dimethylamino)chlorosilane can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment, typically under dry and cool conditions . It is also sensitive to heat, flames, and sparks .
Propiedades
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)chlorosilane | |
CAS RN |
13307-05-6 | |
| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?
A: Tris(dimethylamino)chlorosilane (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []
Q2: Has Tris(dimethylamino)chlorosilane been used as a precursor in any synthetic reactions?
A: Yes, Tris(dimethylamino)chlorosilane acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of Tris(dimethylamino)chlorosilane with lithium anilide, highlighting its versatility as a reagent.
Q3: Are there any notable structural features observed in compounds derived from Tris(dimethylamino)chlorosilane?
A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















